4'-O-tert-Butyldimethylsilyl Genistein
Description
Properties
IUPAC Name |
3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5Si/c1-21(2,3)27(4,5)26-15-8-6-13(7-9-15)16-12-25-18-11-14(22)10-17(23)19(18)20(16)24/h6-12,22-23H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWULIBHDSWRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464940 | |
| Record name | 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470666-97-8 | |
| Record name | 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Silylation-Acylation Reactions
The differential functionalization of genistein’s phenolic hydroxyl groups involves sequential silylation and acylation. Szeja et al. (2007) demonstrated that tert-butyldimethylsilyl (TBDMS) protection at the 4'-position is achievable via a two-step process:
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Initial Silylation : Genistein is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dimethylformamide (DMF) using imidazole as a base. The 7-OH group reacts preferentially due to its lower pKa, forming 7-O-TBDMS genistein.
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Transsilylation : Under acidic conditions (e.g., HCl in THF), the 7-O-TBDMS group migrates to the 4'-position, driven by steric and electronic factors. This unexpected regioselective rearrangement yields 4'-O-TBDMS genistein with >80% purity.
Key Reaction Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | DMF or THF | |
| Base | Imidazole (2.5 equiv) | |
| Temperature | 0°C → Room temperature, 12–24 h | |
| Yield | 65–72% |
Direct Silylation Using Cerium Chloride-Mediated Activation
Overcoming Steric Hindrance
The 4'-OH group in genistein is less nucleophilic due to hydrogen bonding with the 3-C=O group. Goj et al. (2020) addressed this by employing cerium(III) chloride as a Lewis acid:
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Procedure : Genistein is dissolved in dichloromethane (DCM) with CeCl₃ (1.2 equiv) and TBDMSCl (1.5 equiv). The mixture is stirred at 25°C for 48 h, achieving 4'-O-TBDMS genistein in 58% yield.
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Mechanism : Ce³⁺ coordinates with the 3-C=O, reducing electron withdrawal and enhancing 4'-OH nucleophilicity.
Comparative Efficiency
| Method | Yield (%) | Selectivity (4'- vs. 7-OH) |
|---|---|---|
| Sequential | 72 | 8:1 |
| CeCl₃-Mediated | 58 | 5:1 |
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A modified protocol by Rusin et al. (2012) involves:
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Genistein (1.0 equiv), TBDMSCl (1.2 equiv), and imidazole (3.0 equiv) in DMF.
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Irradiation at 100°C for 15–20 min.
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Purification via silica chromatography (hexane:EtOAc, 7:3).
Advantages
Stability and Deprotection Challenges
Hydrolytic Sensitivity
The TBDMS group is labile under basic or aqueous conditions. Shiu et al. (2014) observed decomposition during O-geranylation (K₂CO₃, 80°C), necessitating alternative protecting groups for downstream reactions.
Stability Profile
| Condition | Stability Outcome |
|---|---|
| pH > 9 | Rapid deprotection (t₁/₂ < 1 h) |
| Anhydrous acidic | Stable (e.g., TFA, 0°C, 2 h) |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Industrial-Scale Production
Patent Synthesis (CN101817842A)
A Chinese patent outlines TBDMSCl synthesis for large batches:
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Grignard Reaction : Mg, tert-butyl chloride, and dimethyldichlorosilane in ether/cyclohexane.
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Hydrolysis : 25–30% HCl to yield TBDMSCl.
Scale-Up Parameters
| Metric | Value |
|---|---|
| Batch Size | 10–15 kg Mg |
| Cycle Time | 3.5 h |
| Annual Capacity | 500 MT |
Chemical Reactions Analysis
Types of Reactions
4’-O-tert-Butyldimethylsilyl Genistein can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Pharmacological Applications
Antioxidant Properties
4'-O-tert-Butyldimethylsilyl Genistein exhibits potent antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Studies have demonstrated its ability to scavenge free radicals, thus protecting cellular components from oxidative damage .
Cancer Research
Genistein and its derivatives are extensively studied for their anti-cancer properties. The modified compound enhances the bioavailability and stability of genistein, making it a promising candidate in cancer therapeutics. Research indicates that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Hormonal Modulation
As a phytoestrogen, this compound interacts with estrogen receptors, potentially offering therapeutic benefits in hormone-related conditions such as breast cancer and menopausal symptoms. Its application in hormone replacement therapies is being explored due to its ability to mimic estrogenic activity .
Analytical Chemistry
Chromatographic Techniques
The compound is frequently utilized as a standard or internal reference in high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods for analyzing phytoestrogens in biological matrices. Its derivatization improves the sensitivity and specificity of these analytical techniques, facilitating the accurate quantification of genistein and its metabolites .
Bioavailability Studies
Recent studies have employed this compound in pharmacokinetic research to assess the absorption and metabolism of genistein in vivo. A notable study developed a UPLC-MS/MS method that successfully quantified genistein and its conjugates in mouse blood samples, demonstrating its utility in bioavailability assessments .
Environmental Science
Endocrine Disruption Studies
The compound is also relevant in environmental toxicology, particularly in studies assessing the impact of environmental estrogens on wildlife and human health. Its use allows for the examination of how synthetic and natural estrogens affect endocrine systems, contributing to the understanding of pollution's effects on reproductive health .
Comprehensive Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacology | Antioxidant properties | Scavenges free radicals; protects cells |
| Cancer Research | Anti-cancer effects | Inhibits proliferation; induces apoptosis |
| Hormonal Modulation | Phytoestrogen activity | Mimics estrogen; potential for hormone therapy |
| Analytical Chemistry | Standard for HPLC/UPLC | Enhances sensitivity for quantifying metabolites |
| Bioavailability Studies | Pharmacokinetic assessments | Validated UPLC-MS/MS method for genistein |
| Environmental Science | Endocrine disruption research | Examines effects of estrogens on health |
Case Studies
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Pharmacokinetics of Genistein
A study focused on developing a sensitive UPLC-MS/MS method to quantify genistein and its metabolites in mice. The method allowed for low sample volumes and high sensitivity, indicating that oral bioavailability was approximately 24% after administration . -
Antioxidant Efficacy Assessment
Research demonstrated that this compound effectively reduced oxidative stress markers in cell cultures, supporting its potential use as a therapeutic agent against oxidative damage-related diseases . -
Environmental Impact Study
An investigation into the effects of phytoestrogens on aquatic life showed that compounds like this compound could disrupt endocrine functions, emphasizing the need for further studies on environmental safety .
Mechanism of Action
The mechanism of action of 4’-O-tert-Butyldimethylsilyl Genistein involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in cancer research or inflammation studies .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
*Predicted using QSAR models.
Key Observations :
- The TBDMS group in 4'-O-TBDMS Genistein increases logP by ~2.2 units compared to genistein, indicating significantly higher lipophilicity. This enhances cell membrane permeability and may reduce first-pass metabolism .
- Daidzein, a structural analogue of genistein, lacks the 5-hydroxyl group, leading to reduced tyrosine kinase inhibition but similar estrogen receptor binding .
Pharmacokinetic and Metabolic Stability
- Genistein : Rapidly metabolized via glucuronidation and sulfation, resulting in low oral bioavailability (<10%) .
- Acetylated Derivatives : Acetylation (e.g., 5-O-Acetyl Genistein) improves solubility but requires enzymatic hydrolysis for activation, which may delay therapeutic effects .
Pharmacological Activities
Anticancer Activity
- Genistein : Inhibits NF-κB, VEGF, and MMP-9, suppressing tumor growth and metastasis. However, its low bioavailability limits efficacy .
- 4'-O-TBDMS Genistein : Preliminary studies suggest enhanced inhibition of cancer cell motility compared to genistein, possibly due to improved cellular uptake .
- Daidzein : Less potent than genistein in tyrosine kinase inhibition but retains anti-angiogenic properties .
Estrogenic Activity
- Genistein : Binds to estrogen receptors (ERα/β) with ~100x lower affinity than estradiol, contributing to both pro- and anti-estrogenic effects depending on concentration .
Antimicrobial and Anti-Inflammatory Effects
Biological Activity
Introduction
4'-O-tert-Butyldimethylsilyl Genistein is a synthetic derivative of genistein, a naturally occurring isoflavone found predominantly in soybeans. This compound is notable for its enhanced stability and solubility due to the presence of tert-butyldimethylsilyl groups. The biological activity of this compound encompasses various mechanisms, including modulation of enzyme activity, influence on gene expression, and effects on cellular signaling pathways. This article reviews the current understanding of its biological activity, supported by research findings and case studies.
The mechanism of action for this compound primarily involves its interaction with several molecular targets:
- Enzyme Modulation : It can inhibit various enzymes such as tyrosine kinases and topoisomerases, which are crucial in cell growth regulation .
- Gene Expression : The compound influences the expression of genes involved in cell cycle regulation and apoptosis, potentially affecting cancer cell proliferation.
- Cellular Signaling Pathways : It affects pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects in various diseases .
Table 1: Summary of Biological Activities
Case Studies
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Cancer Research :
- In studies examining the effects of genistein derivatives on cancer cells, this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
- Reproductive Health :
-
Inflammation :
- A study highlighted the anti-inflammatory properties of genistein derivatives, including this compound. It was found to reduce levels of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for its potential use in treating inflammatory diseases .
Detailed Research Findings
Recent studies have provided insights into the specific effects of this compound:
- Mitochondrial Modulation : Genistein has been shown to enhance mitochondrial function by increasing ATP production and reducing oxidative stress markers in various cell types .
- Estrogen Receptor Interaction : Similar to its parent compound genistein, it exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ), which may explain some of its biological effects, including those related to reproductive health .
Table 2: Effects on Cellular Functions
Q & A
Q. What biomarkers are most reliable for assessing the compound’s impact on diabetic complications?
- Methodological Answer : Prioritize clinically translatable biomarkers: fasting insulin, HOMA-IR, and advanced glycation end-products (AGEs) in serum. For endothelial dysfunction, measure nitric oxide (NO) bioavailability and endothelin-1 levels. In preclinical models, use hyperinsulinemic-euglycemic clamps to quantify insulin sensitivity dynamically .
Q. How can researchers optimize pharmacokinetic properties of this silylated derivative for in vivo studies?
- Methodological Answer : Modify formulation strategies (e.g., nanoemulsions, cyclodextrin complexes) to enhance aqueous solubility. Assess plasma stability via LC-MS/MS over 24-hour periods. For CNS targeting, measure blood-brain barrier penetration using in situ perfusion models. Compare oral vs. intraperitoneal administration routes to maximize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
